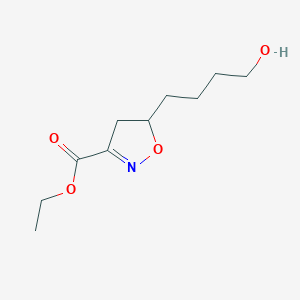
Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a chemical compound belonging to the oxazole class, characterized by its unique structure and potential applications in various scientific fields. This compound features an oxazole ring, a four-carbon chain with a hydroxyl group, and an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of amino alcohols with carboxylic acid derivatives under specific conditions. One common method includes the reaction of 4-hydroxybutylamine with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to substitute the ethyl ester group.
Major Products Formed:
Oxidation: Formation of 4-hydroxybutyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid.
Reduction: Formation of 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Ethyl 4-hydroxybutyrate: A related ester with a simpler structure.
5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid: A close structural analog without the ethyl ester group.
4-hydroxybutylamine: A precursor in the synthesis of the compound.
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-2-14-10(13)9-7-8(15-11-9)5-3-4-6-12/h8,12H,2-7H2,1H3 |
InChI-Schlüssel |
ITGHVTNTMHRXLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(C1)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


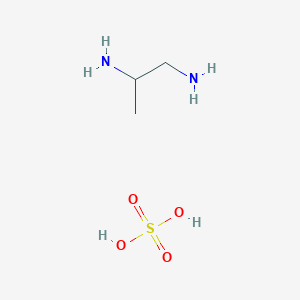
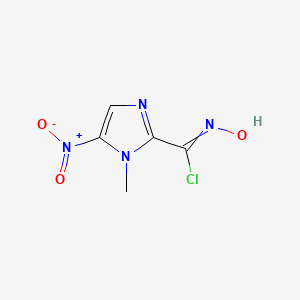
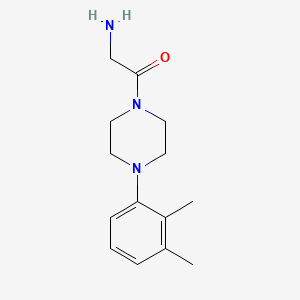


![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)

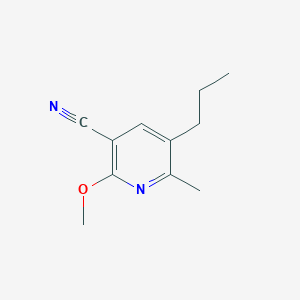

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)


![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)

